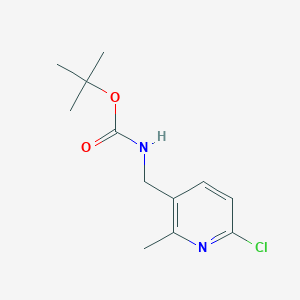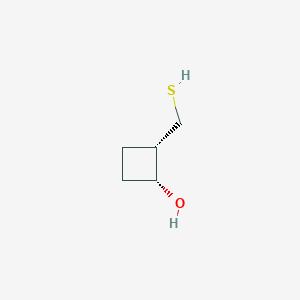
rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol” is a chiral compound with a cyclobutane ring substituted with a sulfanylmethyl group and a hydroxyl group The term “rac-” indicates that it is a racemic mixture, containing equal amounts of both enantiomers (1R,2S) and (1S,2R)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.
Introduction of Sulfanylmethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclobutane ring is replaced by a sulfanylmethyl group.
Hydroxyl Group Addition: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the sulfanylmethyl group or the hydroxyl group.
Substitution: Various substitution reactions can occur at the sulfanylmethyl group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like thiols, amines, or halides under suitable conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition Studies: Potential use in studying enzyme inhibition mechanisms.
Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol would depend on its specific application. In enzyme inhibition, for example, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol: The non-racemic form of the compound.
Cyclobutanol: A simpler compound with only a hydroxyl group on the cyclobutane ring.
2-(Sulfanylmethyl)cyclobutane: A compound with only the sulfanylmethyl group on the cyclobutane ring.
Propiedades
Fórmula molecular |
C5H10OS |
|---|---|
Peso molecular |
118.20 g/mol |
Nombre IUPAC |
(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-5-2-1-4(5)3-7/h4-7H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
CBAAUWUNZGQQMO-RFZPGFLSSA-N |
SMILES isomérico |
C1C[C@H]([C@H]1CS)O |
SMILES canónico |
C1CC(C1CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



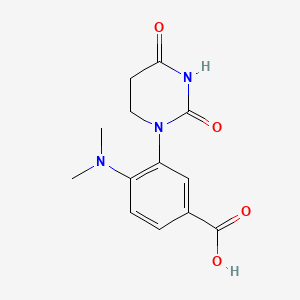

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
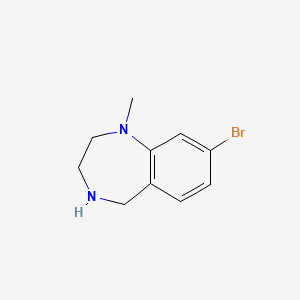

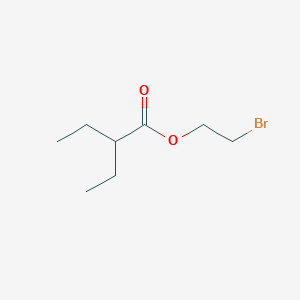


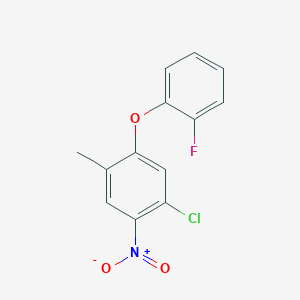
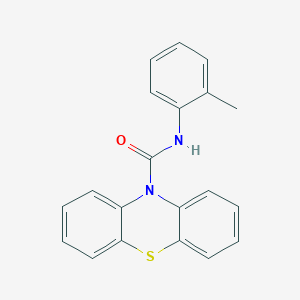
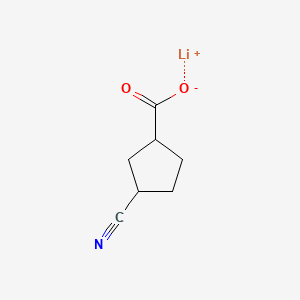
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
